molecular formula C17H19NO3S B4234781 N-benzyl-N-ethyl-2-(phenylsulfonyl)acetamide

N-benzyl-N-ethyl-2-(phenylsulfonyl)acetamide

Cat. No. B4234781
M. Wt: 317.4 g/mol
InChI Key: MMBXDQBLEZSESV-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-2-(phenylsulfonyl)acetamide, commonly known as BES, is a chemical compound that has been extensively studied for its various biological activities. BES is a sulfonamide derivative that has been found to be effective in treating various diseases due to its unique mechanism of action.

Mechanism of Action

BES has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes, such as acid-base balance, respiration, and bone resorption. By inhibiting the activity of carbonic anhydrase, BES reduces the production of bicarbonate ions, which leads to a decrease in pH. This decrease in pH has been found to be responsible for the anticonvulsant, anti-inflammatory, and analgesic effects of BES.
Biochemical and Physiological Effects
BES has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, which are responsible for the inflammatory response. BES has also been found to reduce the production of prostaglandins, which are responsible for pain and inflammation. In addition, BES has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.

Advantages and Limitations for Lab Experiments

BES has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its various biological activities. However, BES has some limitations for lab experiments. It is a sulfonamide derivative, which can be toxic to certain cell types. In addition, BES has been found to exhibit some cytotoxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of BES. One direction is to investigate the potential of BES as a treatment for other types of cancer. Another direction is to investigate the potential of BES as a treatment for other diseases, such as epilepsy and osteoporosis. In addition, further studies are needed to understand the mechanism of action of BES and its effects on various physiological processes.

Scientific Research Applications

BES has been extensively studied for its various biological activities. It has been found to exhibit anticonvulsant, anti-inflammatory, and analgesic effects. BES has also been found to be effective in treating certain types of cancer, such as breast cancer, by inhibiting the growth of cancer cells.

properties

IUPAC Name

2-(benzenesulfonyl)-N-benzyl-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-2-18(13-15-9-5-3-6-10-15)17(19)14-22(20,21)16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBXDQBLEZSESV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793998
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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